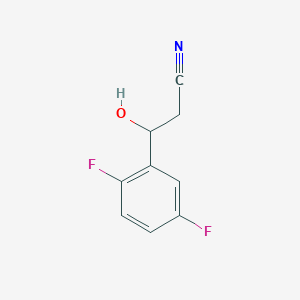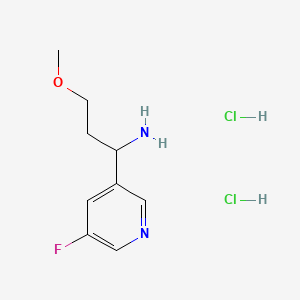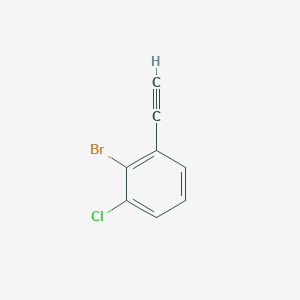
2-Bromo-1-chloro-3-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-chloro-3-ethynylbenzene is an aromatic compound featuring a benzene ring substituted with bromine, chlorine, and ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-3-ethynylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-3-ethynylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds through the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-chloro-3-ethynylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles in reactions such as the Sonogashira coupling, which involves palladium-catalyzed cross-coupling with terminal alkynes.
Common Reagents and Conditions:
Bromination: Bromine (Br₂) and iron(III) bromide (FeBr₃) as a catalyst.
Sonogashira Coupling: Palladium catalyst, copper(I) iodide (CuI), and a base such as triethylamine (Et₃N).
Major Products Formed:
Nitration: Formation of nitro-substituted derivatives.
Sonogashira Coupling: Formation of substituted alkynes.
Scientific Research Applications
2-Bromo-1-chloro-3-ethynylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: It can be employed in the synthesis of bioactive molecules for medicinal chemistry research.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-ethynylbenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes deprotonation to yield the substituted product .
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Similar structure but lacks the ethynyl group.
1-Bromo-3-chlorobenzene: Another isomer with different substitution pattern.
1-Bromo-4-chlorobenzene: Para-substituted isomer.
Uniqueness: 2-Bromo-1-chloro-3-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to other bromochlorobenzenes . This makes it a valuable intermediate in organic synthesis and material science applications.
Properties
Molecular Formula |
C8H4BrCl |
|---|---|
Molecular Weight |
215.47 g/mol |
IUPAC Name |
2-bromo-1-chloro-3-ethynylbenzene |
InChI |
InChI=1S/C8H4BrCl/c1-2-6-4-3-5-7(10)8(6)9/h1,3-5H |
InChI Key |
UQCZLTUTJFQADE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=CC=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers](/img/structure/B13509797.png)
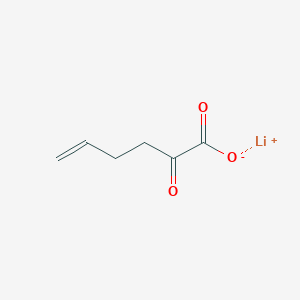
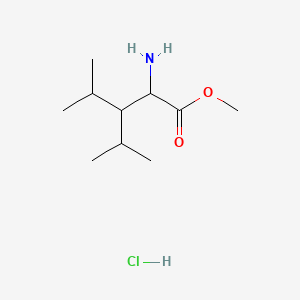
![2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]aceticacid](/img/structure/B13509814.png)
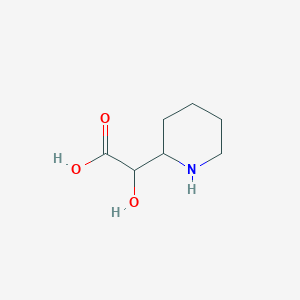
![3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B13509826.png)
![4-((Benzyloxy)carbonyl)-9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B13509847.png)
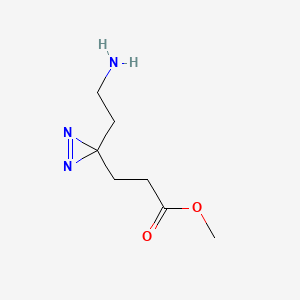
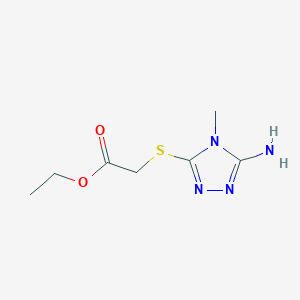

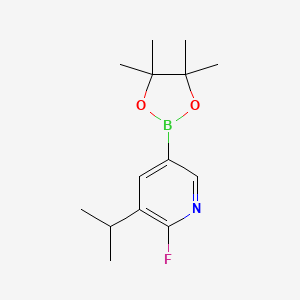
![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)
